1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid
Overview
Description
1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a 3-methoxyphenylmethyl group
Preparation Methods
The synthesis of 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 3-methoxybenzyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the carboxylate anion. The reaction mixture is then subjected to acidification to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Scientific Research Applications
1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity for its targets, while the cyclohexane ring provides structural stability.
Comparison with Similar Compounds
1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the methoxyphenylmethyl group, resulting in different chemical and biological properties.
3-Methoxybenzyl alcohol: Contains the methoxyphenylmethyl group but lacks the cyclohexane ring and carboxylic acid group.
Cyclohexylmethanol: Contains the cyclohexane ring and a hydroxyl group but lacks the methoxyphenylmethyl group.
The presence of the methoxyphenylmethyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from these related compounds.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-13-7-5-6-12(10-13)11-15(14(16)17)8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYMMNBGYFQVTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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